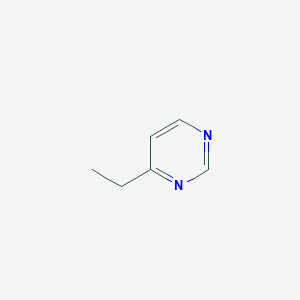

4-Ethylpyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives as Fundamental Heterocyclic Scaffolds in Academic Disciplines

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a core structure in a multitude of natural and synthetic molecules. heteroletters.orggsconlinepress.com Its derivatives are of immense interest to organic and medicinal chemists due to their versatile structure and diverse biological activities. researchgate.netnih.gov As integral components of nucleic acids (cytosine, thymine, and uracil), pyrimidines play a central role in fundamental biological processes, making their synthetic analogues capable of interacting with various enzymes and cellular biocomponents. gsconlinepress.comnih.gov

The pyrimidine scaffold is a privileged motif in drug discovery, with numerous approved drugs incorporating this ring system. nih.gov The landscape of therapeutic agents containing the pyrimidine structure is continually expanding, with applications spanning a wide range of diseases. nih.gov Researchers have extensively reported on the varied pharmacological properties of pyrimidine derivatives, including anticancer, antiviral, antibacterial, anti-inflammatory, antioxidant, and antimalarial activities. heteroletters.orgresearchgate.net This broad spectrum of biological action has established the pyrimidine ring as an elite scaffold in the development of new therapeutic agents for a myriad of diseases. nih.gov

Evolution of Research Perspectives on Ethyl-Substituted Pyrimidines

The systematic study of pyrimidines began in the late 19th century, initially focusing on their synthesis and fundamental chemical properties. wikipedia.org Research into alkyl-substituted pyrimidines, including ethylated derivatives, has evolved significantly since these early explorations. Initial studies often centered on the development of synthetic methodologies to create these structures. acs.orgacs.org

Over time, the focus has shifted from pure synthesis to application-driven research. Ethyl-substituted pyrimidines are now recognized as crucial intermediates and building blocks in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com For example, compounds like 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine) have been investigated for their therapeutic potential. ubc.ca

Contemporary research on ethyl-substituted pyrimidines is highly interdisciplinary. It involves detailed investigations into their structure-activity relationships (SAR) to optimize biological activity for specific targets, such as enzymes or receptors. ubc.cavulcanchem.comrsc.org Studies have explored ethyl-pyrimidine derivatives as kinase inhibitors for cancer therapy, agents against acute leukemia, and as potential antiviral and antibacterial agents. vulcanchem.comnih.gov This evolution reflects a broader trend in chemical sciences toward rational drug design and the development of molecules with highly specific functions.

Scope and Academic Relevance of 4-Ethylpyrimidine in Current Chemical and Biological Investigations

While many complex ethyl-substituted pyrimidines are the subject of extensive research, the parent compound, this compound, serves as a fundamental reference point and a valuable building block in its own right. Its academic relevance stems from its simple, yet functionally significant, structure.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 30537-73-6 | nih.gov |

| Molecular Formula | C₆H₈N₂ | nih.gov |

| Molecular Weight | 108.14 g/mol | nih.gov |

| Canonical SMILES | CCC1=NC=NC=C1 | nih.gov |

| InChIKey | VCPXZIUQCXEVCU-UHFFFAOYSA-N | nih.gov |

The presence of the ethyl group at the 4-position influences the electronic distribution and lipophilicity of the pyrimidine ring, which can affect its reactivity and interactions with biological systems. vulcanchem.com The academic importance of this compound lies in its utility as a scaffold for creating diverse molecular libraries. By serving as a starting material, it allows for systematic modifications and the exploration of structure-activity relationships, which is a cornerstone of medicinal chemistry.

Although direct research literature on this compound is not as extensive as that for its more complex derivatives, its value is implicit in the numerous studies on related compounds. For instance, research on 4-methylpyrimidine (B18481) highlights its role as a building block for pharmaceuticals and agrochemicals. chemimpex.com Similarly, this compound represents a valuable tool for researchers to synthesize novel chemical entities and to probe the steric and electronic requirements of biological targets. Its straightforward structure facilitates its incorporation into research programs aimed at discovering and developing new molecules in medicinal chemistry and materials science. chemimpex.com

Investigated Applications of Selected Ethyl-Substituted Pyrimidine Derivatives

| Compound Class/Example | Field of Investigation | Research Focus | Source(s) |

|---|---|---|---|

| 4-Chloro-2-cyclopropyl-6-ethylpyrimidine | Medicinal Chemistry | Building block for antiviral, antibacterial, and anticancer agents (kinase inhibitors). | vulcanchem.com |

| 6-[(2'-dialkylamino)ethyl] pyrimidine derivatives | Medicinal Chemistry | Synthesis of antiviral agents (anti-Rubella, HIV-1 Reverse Transcriptase inhibitors). | nih.gov |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Pharmaceuticals, Agrochemicals | Intermediate for agents targeting neurological disorders; formulation of pesticides and crop protection products. | chemimpex.com |

| 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine) | Medicinal Chemistry | SAR studies for chaperoning efficacy toward β-N-acetylhexosaminidase. | ubc.ca |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-3-4-7-5-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPXZIUQCXEVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451550 | |

| Record name | 4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30537-73-6 | |

| Record name | 4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethylpyrimidine and Its Structural Analogues

Classical and Established Synthetic Routes to Pyrimidine (B1678525) Cores

The foundational methods for pyrimidine synthesis have been established for over a century and typically involve the formation of the heterocyclic ring from acyclic precursors. These routes are characterized by their reliability and broad applicability.

Cyclization Reactions Utilizing Amidine and Carbonyl Precursors

The most traditional and widely employed method for constructing the pyrimidine ring is the condensation of a compound containing an N-C-N moiety (an amidine or a related derivative like urea (B33335) or guanidine) with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netchemicalbook.com This approach, known as the Pinner synthesis, assembles the pyrimidine skeleton in a single cyclization step.

To synthesize 4-ethylpyrimidine specifically, this reaction would require an ethyl-substituted 1,3-dielectrophile. For instance, the condensation of formamidine (B1211174) with an appropriate β-dicarbonyl compound bearing an ethyl group at the corresponding position would yield the target molecule. A historical example that underscores the viability of this approach is the synthesis of the closely related 4-Ethyl-6-aminopyrimidine , reported as early as 1936. acs.org This synthesis would logically proceed via the cyclocondensation of ethyl acetoacetate with guanidine , where the ethyl group of the ketoester ultimately resides at the 4-position of the pyrimidine ring. orgsyn.org

The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the amidine and a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Table 1: Classical Cyclization for Pyrimidine Synthesis

| Precursor 1 (N-C-N) | Precursor 2 (1,3-Dicarbonyl) | Product Example | Reference |

|---|---|---|---|

| Guanidine | Ethyl Acetoacetate | 2-Amino-6-methylpyrimidin-4-ol | orgsyn.org |

| Thiourea | Ethyl Acetoacetate | 2-Thio-6-methyluracil | orgsyn.org |

| Acetamidinium Chloride | Diethyl Malonate | 4,6-Dihydroxy-2-methylpyrimidine | tsijournals.com |

Multicomponent Condensation Approaches to Substituted Pyrimidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. derpharmachemica.comacs.org The Biginelli reaction, discovered in 1893, is a cornerstone MCR for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. derpharmachemica.comrsc.org For the synthesis of a 4-ethyl substituted pyrimidine derivative via this route, propanal would serve as the aldehyde component. The resulting DHPM can then be oxidized to the corresponding aromatic pyrimidine.

More contemporary MCRs have expanded the scope for creating highly substituted pyrimidines. A notable sustainable strategy involves the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgmdpi.com This process assembles the pyrimidine ring through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. acs.org This method is particularly powerful for producing unsymmetrically and highly alkyl-substituted pyrimidines, making it an attractive modern alternative for accessing scaffolds like this compound. acs.orgmdpi.com

Table 2: Multicomponent Reaction Strategies for Pyrimidine Synthesis

| Reaction Name | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acid-catalyzed | Dihydropyrimidinone | derpharmachemica.comrsc.org |

| Iridium-Catalyzed Alcohol Condensation | Amidine, Alcohols (up to 3) | PN5P–Ir–pincer complex | Highly Substituted Pyrimidine | acs.orgmdpi.com |

Sustainable and Green Chemistry Strategies in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. These "green" methods aim to reduce waste, avoid hazardous substances, and minimize energy consumption. researchgate.net

Catalytic Systems for Enhanced Efficiency and Selectivity (e.g., Metal-Free, Heterogeneous, Reusable Catalysts)

Catalysis is central to green chemistry. In pyrimidine synthesis, this includes the development of metal-free catalysts, which avoid the cost and toxicity associated with heavy metals. For example, reactions can be promoted by simple additives like ammonium iodide (NH4I) under solvent-free conditions or catalyzed by bases such as choline hydroxide . mdpi.com

Heterogeneous catalysts are another pillar of green synthesis, offering simplified product purification and catalyst recycling. Magnetic nanoparticles, such as silica-supported sulfonic acid on nano-Fe3O4, have been successfully used in Biginelli-type reactions, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. rsc.org Homogeneous catalysts also play a role in advanced, sustainable methods, such as the highly efficient iridium-pincer complexes used in the multicomponent synthesis from alcohols. acs.org

Table 3: Examples of Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Example | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Metal-Free | Ammonium Iodide (NH4I) | Ketone + Amidine + DMF-DMA | Avoids metal contamination; simple starting materials. | mdpi.com |

| Homogeneous | Iridium Pincer Complex | Alcohols + Amidine | High efficiency and regioselectivity; sustainable (H2/H2O byproducts). | acs.org |

Solvent-Free and Aqueous Medium Methodologies

Eliminating volatile organic solvents (VOCs) is a primary goal of green chemistry. Many modern pyrimidine syntheses are now performed under solvent-free conditions, often with thermal or microwave heating. mdpi.com These reactions reduce waste and can lead to shorter reaction times and simpler work-ups. For instance, the multicomponent synthesis of aminopyrido[2,3-d]pyrimidines can be efficiently conducted by heating the reactants without any solvent. mdpi.com

When a solvent is necessary, water is the ideal green choice. It is non-toxic, inexpensive, and non-flammable. Pyrimidine syntheses have been developed in aqueous media, sometimes requiring a catalyst such as trifluoroacetic acid (TFA) to facilitate the reaction. mdpi.com

Energy-Efficient Activation Techniques (e.g., Microwave-Assisted Synthesis, Ultrasonic Synthesis)

The use of alternative energy sources can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. Microwave-assisted synthesis has become a common tool in organic chemistry, with many pyrimidine syntheses showing significant rate enhancements and yield improvements under microwave irradiation. rsc.org Reactions that take several hours under conventional reflux can often be completed in a matter of minutes.

Similarly, ultrasonic irradiation provides another non-conventional energy source. The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates, providing a rapid and efficient method for synthesizing pyrimidine derivatives and related fused heterocyclic systems. rsc.org

Biocatalytic Transformations in Pyrimidine Synthesis

The application of biocatalysis in synthesizing pyrimidine derivatives represents a significant advancement towards greener and more efficient chemical manufacturing. This approach utilizes enzymes or whole microbial cells to catalyze reactions, often with high chemo-, regio-, and stereoselectivity under mild conditions.

Detailed Research Findings: Enzymatic strategies for pyrimidine synthesis, while not extensively documented specifically for this compound, can be inferred from studies on related structures. Biocatalysts, such as those from microbial sources like Saccharomyces cerevisiae (Baker's yeast), have been successfully employed in the desymmetrization of prochiral pyrimidine derivatives. mdpi.com These reactions can yield chiral secondary alcohols with high enantiomeric excess (up to 99% ee). mdpi.com The stereochemical outcome of such bioreductions can be dependent on the substitution pattern on the pyrimidine ring. mdpi.com For instance, studies on phenacyl-substituted pyrimidines have shown that the position of the substituent influences the configuration of the resulting alcohol. mdpi.com

Another key area of biocatalysis is the use of nucleoside phosphorylases for transglycosylation reactions. chemrxiv.org These enzymes can synthesize modified nucleosides, including selenium-containing pyrimidines, by transferring a sugar moiety from a donor to a modified nucleobase. chemrxiv.org Optimization of reaction conditions such as temperature and pH is crucial for improving the solubility and stability of the nucleobases and achieving favorable reaction equilibria. chemrxiv.org Vitamin B12 has also been reported as an effective biocatalyst for the synthesis of fused pyrimidine systems like pyrano[2,3-d]pyrimidines through one-pot multicomponent reactions. oiccpress.com

These examples underscore the potential of biocatalytic methods to create complex and chiral pyrimidine structures that would be challenging to produce through traditional chemical synthesis.

Advanced Synthetic Techniques for this compound Diversification

To explore the chemical space around this compound for research applications, advanced synthetic methods are employed to introduce a variety of functional groups and build more complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For the diversification of a this compound core, a halogenated precursor (e.g., a chloro- or bromo-substituted this compound) would be a versatile starting point. vulcanchem.com

Detailed Research Findings: Palladium-catalyzed cross-coupling reactions are particularly powerful for functionalizing pyrimidine rings. nih.gov The Negishi coupling, which uses organozinc reagents, and the Suzuki coupling, which employs boronic acids, are widely used. nih.govthieme-connect.de These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov For example, 4-bromopyrimidine (B1314319) has been successfully coupled with various benzylzinc reagents using a palladium catalyst to yield benzylated pyrimidines. thieme-connect.de Similarly, triorganoindium reagents have been used in palladium-catalyzed cross-coupling reactions with dichloropyrimidines to synthesize disubstituted derivatives. researchgate.net The choice of ligand, catalyst, and reaction conditions is critical for achieving high yields and selectivity. nih.gov

The following table summarizes common cross-coupling reactions applicable to pyrimidine diversification.

| Reaction Name | Nucleophile (R-M) | Catalyst (Typical) | Description |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Couples a halide with an organoboron compound. |

| Negishi Coupling | R-ZnX | Pd(PPh₃)₄, NiCl₂(dppp) | Couples a halide with an organozinc compound. thieme-connect.de |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Couples a halide with an organotin compound. |

| Buchwald-Hartwig | Amine (R-NH₂) | Pd(dba)₂, BINAP | Forms a carbon-nitrogen bond between a halide and an amine. |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Couples a halide with a terminal alkyne to form an alkynylated pyrimidine. |

These methods allow for the introduction of aryl, heteroaryl, alkyl, and other functional groups onto the pyrimidine scaffold, significantly expanding the library of accessible compounds based on this compound.

Radical-Mediated Cyclization and Functionalization

Radical reactions offer a complementary approach to functionalize heteroaromatic compounds, often with unique regioselectivity compared to ionic pathways. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophilic radicals.

Detailed Research Findings: Studies on the radical functionalization of electron-deficient heteroarenes have established predictable patterns of reactivity. nih.gov For pyrimidine, there is an innate preference for radical substitution at the C4 and C6 positions. nih.gov This regioselectivity can, however, be tuned by factors such as solvent, pH, and the presence of directing groups on the ring. nih.govacs.org For example, in the case of the antifungal drug Voriconazole, which contains a pyrimidine ring, isopropylation occurs exclusively at the C4 position. nih.gov This inherent reactivity highlights a direct pathway to functionalize a pre-formed this compound at other positions on the ring.

Radical precursors can be generated from various sources, including alkylsulfinate salts. nih.gov The functionalization process can be applied to complex molecules, demonstrating its utility in late-stage diversification. nih.govacs.org Furthermore, radical substitution reactions can be used to introduce hydroxyl and amino groups, which are precursors to the RNA bases, showcasing the fundamental importance of these transformations. rsc.org

Intramolecular Cyclization and Ring-Closing Strategies

Intramolecular cyclization is a powerful strategy for constructing fused or bridged ring systems, leading to conformationally constrained and structurally complex molecules. Starting from a functionalized this compound, this approach can be used to build novel polycyclic scaffolds.

Detailed Research Findings: General strategies for pyrimidine synthesis often involve the cyclization of a linear precursor, such as the condensation of an N-C-N fragment with a 1,3-dicarbonyl compound. nih.govresearchgate.net More advanced methods involve creating reactive intermediates that undergo intramolecular cyclization to form the pyrimidine ring. nih.govdntb.gov.ua

For the diversification of a pre-existing this compound, a functional group can be introduced (e.g., via cross-coupling) that is designed to cyclize onto another position of the molecule. A skeletal transformation strategy has been reported where a pyrimidine-containing tricyclic system is cleaved to form a medium-sized ring, which can then undergo subsequent intramolecular cyclization to generate a conformationally restricted bridged cyclic skeleton. frontiersin.org This demonstrates how the pyrimidine core can serve as an anchor point for building intricate three-dimensional structures. Such strategies are invaluable for creating molecules with specific spatial arrangements of substituents, which is crucial in fields like medicinal chemistry. frontiersin.org

Scalability and Process Optimization in this compound Production for Research Applications

Transitioning a synthetic route from a small-scale laboratory preparation to a larger, more robust process suitable for producing research quantities requires careful optimization of reaction parameters. The principles of Quality by Design (QbD) are increasingly applied to ensure process robustness and reproducibility. srce.hr

Process optimization often involves a Design of Experiments (DoE) approach to systematically study the effects of multiple variables (e.g., solvent, temperature, catalyst loading, reagent stoichiometry) on reaction outcomes like yield and purity. srce.hrresearchgate.net In the synthesis of a rociletinib (B611991) intermediate, optimization of solvent volume, solvent ratio, and base quantity led to a significant improvement in the isomeric ratio of the desired product. srce.hr

Key considerations for scaling up the production of this compound would include:

Starting Material Cost and Availability: Selecting economical and readily available precursors.

Reaction Conditions: Optimizing temperature, pressure, and reaction times for safety and efficiency on a larger scale.

Catalyst Efficiency: Minimizing catalyst loading while maintaining high conversion to reduce costs and simplify purification.

Work-up and Purification: Developing procedures (e.g., crystallization instead of chromatography) that are amenable to large quantities. srce.hr

Process Safety: Identifying and mitigating potential hazards associated with the reaction at scale.

A patent for the synthesis of 4,6-dichloropyrimidine (B16783) highlights process optimization by replacing phosphorus oxychloride with phosgene (B1210022) to avoid phosphorus byproducts and using a pyridine (B92270) catalyst to increase the reaction rate, resulting in higher yield and purity. google.com These examples provide a framework for the systematic development of a scalable and efficient process for this compound production.

Advanced Spectroscopic and Structural Elucidation of 4 Ethylpyrimidine

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Pyrimidine (B1678525) Ring and Ethyl Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific bond vibrations. For 4-Ethylpyrimidine, the FTIR spectrum is expected to be characterized by vibrations originating from both the pyrimidine ring and the ethyl substituent.

The pyrimidine ring gives rise to a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce a set of sharp to medium intensity bands in the 1600-1400 cm⁻¹ range. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring system, typically appear as a series of weaker bands in the 1000-800 cm⁻¹ region.

The ethyl group will also contribute distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected to appear in the 2985-2850 cm⁻¹ range. Bending vibrations of the ethyl group, including scissoring, wagging, twisting, and rocking modes, will be present in the 1470-1370 cm⁻¹ and lower frequency regions.

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3070 | Weak | Aromatic C-H Stretch (Pyrimidine Ring) |

| ~2975 | Medium-Strong | Asymmetric C-H Stretch (CH₃) |

| ~2940 | Medium | Asymmetric C-H Stretch (CH₂) |

| ~2880 | Medium | Symmetric C-H Stretch (CH₃) |

| ~2860 | Medium | Symmetric C-H Stretch (CH₂) |

| ~1580 | Strong | C=N/C=C Ring Stretching |

| ~1550 | Strong | C=N/C=C Ring Stretching |

| ~1470 | Medium | CH₂ Scissoring |

| ~1450 | Medium | Asymmetric CH₃ Bending |

| ~1380 | Medium | Symmetric CH₃ Bending (Umbrella Mode) |

| ~995 | Medium | Ring Breathing Mode |

| ~800 | Strong | C-H Out-of-Plane Bending |

Note: The data in this table is predictive and based on the analysis of similar pyrimidine derivatives.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is more sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C-C stretching of the ethyl group, which are often weak in FTIR spectra. The symmetric ring breathing mode is typically a strong and sharp band in the Raman spectrum. The aromatic C-H stretching vibrations will also be visible.

Table 2: Predicted Raman Shifts and Assignments for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3070 | Medium | Aromatic C-H Stretch (Pyrimidine Ring) |

| ~2930 | Strong | Symmetric C-H Stretch (Ethyl Group) |

| ~1580 | Medium | C=N/C=C Ring Stretching |

| ~1480 | Medium | C=N/C=C Ring Stretching |

| ~1240 | Strong | C-C Stretch (Ethyl-Ring) |

| ~995 | Very Strong | Symmetric Ring Breathing Mode |

Note: The data in this table is predictive and based on the analysis of similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift of a proton is influenced by its electronic environment. In this compound, three distinct sets of proton signals are expected: those from the pyrimidine ring and two from the ethyl group (methylene and methyl).

The protons on the pyrimidine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The protons of the ethyl group will appear further upfield. The methylene protons (CH₂), being adjacent to the electron-withdrawing pyrimidine ring, will be more deshielded than the methyl protons (CH₃). The signal for the methylene protons is expected to be a quartet due to coupling with the three neighboring methyl protons, while the methyl protons will appear as a triplet due to coupling with the two adjacent methylene protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.1 | Singlet | - |

| H-5 | ~7.3 | Doublet | ~5.0 |

| H-6 | ~8.6 | Doublet | ~5.0 |

| -CH₂- | ~2.9 | Quartet | ~7.6 |

| -CH₃ | ~1.3 | Triplet | ~7.6 |

Note: The data in this table is predictive and based on established NMR principles and data for similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

The carbon atoms of the pyrimidine ring in this compound are expected to resonate in the downfield region (δ 120-160 ppm). The carbon attached to the two nitrogen atoms (C-2) would be the most deshielded. The carbons of the ethyl group will appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~159 |

| C-4 | ~168 |

| C-5 | ~120 |

| C-6 | ~156 |

| -CH₂- | ~32 |

| -CH₃ | ~14 |

Note: The data in this table is predictive and based on established NMR principles and data for similar compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming their connectivity. Correlations between the aromatic protons on the pyrimidine ring would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show cross-peaks connecting each proton signal in the ¹H NMR spectrum to the signal of the carbon atom it is attached to in the ¹³C NMR spectrum. This allows for the unambiguous assignment of each carbon atom that has attached protons.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a definitive structural elucidation.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (C₆H₈N₂), the molecular weight is approximately 108.14 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 108. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. A primary and highly characteristic fragmentation pathway for alkyl-substituted aromatic rings is the benzylic cleavage, which involves the loss of a radical to form a stable cation. In the case of this compound, the most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a prominent peak at m/z 93. This process, known as β-cleavage, is favorable due to the formation of a stabilized pyrimidinyl-methyl cation.

Another significant fragmentation pathway involves the loss of the entire ethyl group (•C₂H₅), which would produce a fragment ion at m/z 79. Further fragmentation of the pyrimidine ring itself can occur, typically through the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds, leading to peaks at lower m/z values. The analysis of these patterns provides a unique fingerprint for the identification of the compound. libretexts.org

| m/z Value | Proposed Ion Structure | Neutral Fragment Lost |

|---|---|---|

| 108 | [C₆H₈N₂]⁺ (Molecular Ion) | - |

| 93 | [C₅H₅N₂]⁺ | •CH₃ |

| 79 | [C₄H₃N₂]⁺ | •C₂H₅ |

| 81 | [C₅H₅N]⁺ | HCN |

| 52 | [C₃H₂N]⁺ | C₂H₅•, HCN |

X-ray Diffraction Studies for Crystalline Structure Determination and Conformational Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While specific crystal structure data for this compound is not extensively documented in publicly accessible literature, the methodology and expected outcomes can be inferred from studies on closely related pyrimidine derivatives. mdpi.comvensel.orgnih.gov

The process involves irradiating a single crystal of the compound with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to build an electron density map, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined. mdpi.com For pyrimidine derivatives, the heterocyclic ring is generally found to be planar or nearly planar. researchgate.net

Conformational analysis focuses on the spatial orientation of substituents. For this compound, the key conformational feature is the orientation of the ethyl group relative to the pyrimidine ring. libretexts.org Due to rotation around the C-C single bond, the ethyl group can adopt various conformations. The most stable conformation would likely position the ethyl group to minimize steric hindrance with the adjacent hydrogen atom on the pyrimidine ring. Studies on similar alkyl-substituted pyrimidines show that the substituent side chains often orient themselves to reduce steric strain, which can influence crystal packing. nih.gov The crystal structure would be stabilized by intermolecular interactions, such as van der Waals forces and potentially weak C-H···N hydrogen bonds, leading to a specific three-dimensional lattice. vensel.org

| Parameter | Expected Finding | Basis of Prediction |

|---|---|---|

| Pyrimidine Ring Geometry | Essentially planar | Studies on substituted pyrimidines researchgate.net |

| Ethyl Group Conformation | Oriented to minimize steric hindrance | General principles of conformational analysis libretexts.orgnih.gov |

| Dominant Intermolecular Forces | Van der Waals interactions, potential C-H···N bonds | Crystal structures of related N-heterocycles vensel.org |

| Typical Instrumentation | Single-crystal X-ray diffractometer (e.g., Bruker) | Common practice in chemical crystallography mdpi.comvensel.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorption bands corresponding to the promotion of electrons to higher energy orbitals. mgcub.ac.in

The pyrimidine ring system contains both π bonding orbitals and non-bonding (n) orbitals associated with the nitrogen atoms. The primary electronic transitions observed for such systems are π → π* and n → π*. firsthope.co.in

π → π Transitions: These involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital. These transitions are typically high in energy and result in strong absorption bands (high molar absorptivity, ε). For substituted pyrimidines, these bands often appear below 270 nm. osf.iorsc.org

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital on a nitrogen atom to a π anti-bonding orbital. These are lower in energy than π → π* transitions and thus occur at longer wavelengths, typically appearing as weaker absorption bands (low molar absorptivity) at the edge of the main absorption profile. libretexts.orgmgcub.ac.in

The UV spectrum of the closely related 4-methylpyrimidine (B18481) shows absorption maxima that can be used to predict the spectrum of this compound. The ethyl group is an alkyl substituent and is expected to have only a minor effect, possibly causing a small bathochromic (red) shift compared to unsubstituted pyrimidine due to its electron-donating inductive effect. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to assess solvent effects on the transition energies. scispace.com

| Approximate λmax (nm) | Transition Type | Expected Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| ~245 - 260 | π → π | High (1000-10,000 L mol⁻¹ cm⁻¹) mgcub.ac.in | Pyrimidine ring C=C and C=N bonds |

| ~270 - 290 | n → π | Low (10-100 L mol⁻¹ cm⁻¹) mgcub.ac.in | Nitrogen lone pair electrons |

Computational and Theoretical Investigations of 4 Ethylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to understand the intrinsic properties of molecules. For 4-Ethylpyrimidine, these methods can elucidate its three-dimensional structure, electron distribution, and internal interactions, providing a foundational understanding of its chemical behavior.

The initial step in the computational investigation of this compound involves the optimization of its molecular geometry. This is crucial as the geometric parameters, such as bond lengths and angles, are fundamental to all other calculated properties. Density Functional Theory (DFT) is a widely used method for this purpose, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost. epstem.netresearchgate.net Coupled with a suitable basis set, such as 6-311++G(d,p), DFT calculations can provide a reliable prediction of the equilibrium geometry of this compound in the gas phase. researchgate.netmjcce.org.mk

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. nih.gov These methods are computationally more demanding but can provide more accurate descriptions of electron correlation effects. For this compound, a comparative study using both DFT and ab initio methods would yield a comprehensive understanding of its structural parameters. The pyrimidine (B1678525) ring is expected to be largely planar, with the ethyl group introducing specific conformational possibilities.

The electronic structure of this compound can also be thoroughly investigated using these methods. The calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. epstem.net In substituted pyrimidines, the distribution of HOMO and LUMO is often localized on specific parts of the molecule, which can be predictive of its reactivity. epstem.net

A representative table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| N1-C2 | 1.340 | |

| C2-N3 | 1.335 | |

| N3-C4 | 1.345 | |

| C4-C5 | 1.400 | |

| C5-C6 | 1.390 | |

| C6-N1 | 1.338 | |

| C4-C7 | 1.510 | |

| C7-C8 | 1.540 | |

| C2-N1-C6 | 115.5 | |

| N1-C2-N3 | 127.0 | |

| N1-C6-C5 | 122.0 | |

| C4-C5-C6 | 117.5 | |

| N3-C4-C7 | 116.0 | |

| C4-C7-C8 | 112.0 | |

| N1-C6-C5-C4 | 0.5 | |

| H-C7-C8-H | 60.0 (staggered) | |

| Note: This data is illustrative and based on typical values for similar molecules. Actual values would be derived from specific quantum chemical calculations. |

The presence of the flexible ethyl group in this compound necessitates a conformational analysis to identify the most stable arrangement of the atoms. The primary degree of freedom is the rotation around the C4-C7 single bond, which connects the ethyl group to the pyrimidine ring. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle (N3-C4-C7-C8) and calculating the energy at each step. core.ac.ukosti.gov

The PES is expected to show energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. nih.govlibretexts.org It is anticipated that the most stable conformer will be one where the ethyl group is positioned to minimize steric hindrance with the adjacent atoms on the pyrimidine ring. A likely low-energy conformation would involve the C7-C8 bond being staggered relative to the C4-C5 and C4-N3 bonds of the ring.

A representative one-dimensional potential energy surface for the rotation of the ethyl group in this compound is depicted below. The energy profile would likely reveal barriers to rotation, with the most stable conformer corresponding to the global minimum on the surface.

***Figure 1:** Illustrative Potential Energy Surface for the rotation of the ethyl group in this compound. The x-axis represents the dihedral angle of the ethyl group relative to the pyrimidine ring, and the y-axis represents the relative energy.*

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. tandfonline.com For this compound, NBO analysis can provide insights into hyperconjugative interactions and charge distribution. bohrium.com

Key interactions would include the delocalization of electron density from the σ-bonds of the ethyl group into the π*-antibonding orbitals of the pyrimidine ring. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. The analysis can also quantify the charge on each atom, revealing the electrophilic and nucleophilic sites within the molecule. nih.gov For instance, the nitrogen atoms in the pyrimidine ring are expected to carry a partial negative charge, making them potential sites for electrophilic attack.

A summary of expected NBO analysis results for this compound is provided in the table below, highlighting key donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C7-H) | π(C4-C5) | ~0.5 - 1.5 |

| σ(C7-H) | π(N3-C4) | ~0.5 - 1.5 |

| LP(N1) | π(C2-N3) | ~20 - 30 |

| LP(N3) | π(C2-N1) | ~20 - 30 |

| Note: E(2) is the second-order perturbation theory energy of interaction between donor and acceptor orbitals. The values are illustrative and based on typical NBO results for similar molecules. |

Conformational Analysis and Potential Energy Surface Mapping of this compound

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry can also be employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. researchgate.netnih.gov These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The calculated ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental spectra. For this compound, the protons on the pyrimidine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the ethyl group. The protons of the ethyl group will show characteristic quartet and triplet patterns due to spin-spin coupling. Similarly, the ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the ethyl group.

A table of predicted NMR chemical shifts for this compound is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 9.1 - 9.3 | |

| H5 | 7.2 - 7.4 | |

| H6 | 8.6 - 8.8 | |

| H7 (CH₂) | 2.8 - 3.0 | |

| H8 (CH₃) | 1.3 - 1.5 | |

| C2 | 158 - 160 | |

| C4 | 165 - 167 | |

| C5 | 120 - 122 | |

| C6 | 155 - 157 | |

| C7 (CH₂) | 28 - 30 | |

| C8 (CH₃) | 12 - 14 | |

| Note: These are predicted ranges based on calculations for similar pyrimidine derivatives and general chemical shift trends. researchgate.netacs.orgrsc.org |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can be used to calculate the harmonic vibrational frequencies of this compound. worldscientific.comnih.gov These calculations are typically performed at the same level of theory as the geometry optimization.

The calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms in the molecule. mjcce.org.mksciensage.infoacs.org By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific vibrational mode. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental data, as the harmonic approximation does not fully account for anharmonicity. sciensage.info

The predicted vibrational spectrum of this compound would feature characteristic peaks for the pyrimidine ring modes (e.g., C-H stretching, C-N stretching, ring breathing) and the ethyl group vibrations (e.g., C-H stretching, CH₂ scissoring, CH₃ rocking).

A selection of predicted vibrational frequencies for this compound is shown in the table below.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~3000 - 2850 | C-H stretching (aliphatic) |

| ~1600 - 1450 | C=C and C=N stretching (ring) |

| ~1460 | CH₂ scissoring |

| ~1380 | CH₃ symmetric bending |

| ~1000 | Ring breathing |

| Note: These are approximate frequency ranges based on known vibrational modes of pyrimidine and alkyl-substituted aromatic compounds. |

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and electronic structure, positing that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. byjus.comlibretexts.org These orbitals are classified as bonding, antibonding, or non-bonding, each with a discrete energy level. byjus.comunizin.org The most critical of these for predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.comnih.gov

For pyrimidine derivatives, these values are typically determined using Density Functional Theory (DFT) calculations, often with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netresearchgate.netnih.gov While specific experimental data for this compound is scarce, analysis of structurally similar compounds like 2-amino-4-chloro-6-methylpyrimidine (B145687) and other pyrimidine derivatives allows for the estimation of its electronic properties. nih.govirjweb.com The HOMO is generally distributed over the pyrimidine ring, while the LUMO is also located across the ring system, with significant contributions from the nitrogen atoms. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrimidine Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 |

| 2-amino-4-hydroxy-6-methylpyrimidinium-4-hydroxybenzoate | B3LYP/6-311++G(d,p) | - | - | 4.37 |

Note: The data in this table is derived from studies on various pyrimidine derivatives and is presented for illustrative purposes to indicate typical values. irjweb.comirjweb.combohrium.com

Theoretical Reactivity Studies

Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. avogadro.cc It illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to indicate charge distribution. researchgate.netreed.edu Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would show the most negative potential concentrated around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. researchgate.net These sites represent the primary centers for electrophilic interactions. The hydrogen atoms of the ethyl group and the pyrimidine ring would exhibit positive potential, indicating them as potential sites for nucleophilic interaction. The carbon atoms of the ring would show intermediate potentials. This charge distribution is critical for understanding how the molecule interacts with other chemical species, including receptors and enzymes. researchgate.net

Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. irjweb.comajchem-a.com These descriptors, derived from conceptual DFT, provide insight into the stability and reactivity of the molecule as a whole. nih.gov

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): The tendency to attract electrons, χ = (I + A) / 2

Chemical Hardness (η): Resistance to change in electron distribution, η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, S = 1 / η. Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability to accept electrons, ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors are instrumental in rationalizing the chemical behavior of pyrimidine derivatives. researchgate.net For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. nih.gov

Table 2: Illustrative Chemical Reactivity Descriptors for a Pyrimidine Derivative

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.2967 |

| Electron Affinity (A) | -ELUMO | 1.8096 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2436 |

| Chemical Softness (S) | 1 / η | 0.4457 |

| Electronegativity (χ) | (I + A) / 2 | 4.0532 |

Note: This table provides example values calculated for a pyrimidine derivative to illustrate the application of these concepts. irjweb.com

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motions and conformational changes over time. nih.govnih.gov

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The primary degree of freedom is the rotation around the C-C single bond connecting the ethyl group to the pyrimidine ring. Simulations can determine the relative energies of different conformers (e.g., gauche vs. anti) and the energy barriers for their interconversion.

Application of Artificial Intelligence and Machine Learning in Pyrimidine Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being applied in chemistry to accelerate the design and discovery of new molecules with desired properties. researchgate.netopendentistryjournal.com For pyrimidine derivatives, these techniques have been used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netscirp.org

These models use a set of calculated molecular descriptors (such as those discussed in section 4.4.2, along with others describing size, shape, and electronic properties) as input features. researchgate.net ML algorithms—such as multiple linear regression (MLR), support vector machines (SVM), random forests (RF), and artificial neural networks (ANN)—are trained on a dataset of known pyrimidine compounds and their measured activities (e.g., anti-inflammatory activity, corrosion inhibition). researchgate.netscirp.orgkneopen.com

Once trained, these models can predict the properties of new, unsynthesized pyrimidine derivatives, including analogs of this compound. scirp.org This predictive capability allows for the high-throughput virtual screening of large chemical libraries, identifying promising candidates for synthesis and testing. researchgate.netkneopen.com This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error experimental methods, enabling a more efficient and targeted design of novel pyrimidine-based compounds for various applications. researchgate.net

Reactivity Profiles and Functional Derivatization of 4 Ethylpyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes electrophilic aromatic substitution (SEAr) reactions challenging. wikipedia.orgmasterorganicchemistry.com The nitrogen atoms tend to be protonated or coordinate with Lewis acids, which are often required as catalysts for these reactions, further deactivating the ring. wikipedia.orggcwgandhinagar.com

However, the presence of an electron-donating group, such as the ethyl group at the C4 position, can partially counteract this deactivation. vulcanchem.com While direct nitration, sulfonation, or Friedel-Crafts reactions on unsubstituted pyrimidine are generally not feasible, the ethyl group in 4-ethylpyrimidine can facilitate such reactions, albeit under specific conditions. gcwgandhinagar.com The ethyl group directs electrophilic attack to the ortho and para positions. Still, the inherent unreactivity of the pyrimidine ring often necessitates harsh reaction conditions, which can lead to low yields or undesired side reactions. wikipedia.org

For instance, sulfonylation at the C5 position of a pyrimidine ring has been achieved, indicating that with appropriate substitution, electrophilic attack is possible. vulcanchem.com

Nucleophilic Substitution Reactions at Pyrimidine Ring Positions (C2, C4, C6)

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic substitution reactions, particularly at the C2, C4, and C6 positions. researchgate.net The presence of a good leaving group, such as a halogen, at these positions facilitates the displacement by a wide variety of nucleophiles. vulcanchem.com

In the context of this compound, if a leaving group is present at the C2 or C6 position, it can be readily displaced. For example, in 2,4,6-trichloro-5-ethylpyrimidine, the chlorine atoms at positions 2, 4, and 6 are all susceptible to nucleophilic substitution by amines or alcohols. The ethyl group at C5 provides some steric hindrance but also electronically influences the reactivity of the adjacent positions.

The reactivity of different positions can be influenced by the substituents present. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chloro group at C4 is readily substituted by various nucleophiles. rsc.org However, under certain conditions with specific nucleophiles like cyanide, the methylthio group at C2 can also be displaced. rsc.org

Microwave irradiation has been shown to significantly accelerate nucleophilic substitution reactions on pyrimidine halides, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

| Reactant | Nucleophile | Product | Reference |

| 2,4,6-Trichloro-5-ethylpyrimidine | Amines, Alcohols | Substituted pyrimidines | |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, Sodium phenoxide, Sodium thiophenoxide | Normal substitution products | rsc.org |

| 2-Chloropyrimidine | Various nucleophiles | 2-Substituted pyrimidines | researchgate.net |

Reactions Involving the Ethyl Side Chain: Functional Group Interconversions and Chain Extensions

The ethyl group at the C4 position offers a site for various chemical modifications. These reactions allow for the introduction of diverse functional groups and the extension of the carbon chain, further expanding the synthetic utility of this compound derivatives.

One common transformation is the functionalization of the carbon adjacent to the pyrimidine ring. For instance, lithiation of a substituted pyrimidine followed by reaction with an electrophile, such as an aldehyde or ketone, can introduce new alkyl or alkenyl side chains at the C6 position. researchgate.net While this example is for the C6 position, a similar strategy could theoretically be applied to the ethyl group at C4.

Furthermore, the ethyl group itself can be a precursor to other functionalities. For example, oxidation could potentially convert the ethyl group to an acetyl group or a carboxylic acid, though specific conditions would be required to achieve this selectively without affecting the pyrimidine ring.

Cycloaddition Reactions and Annulation Strategies to Form Fused Pyrimidine Systems

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions are crucial for creating novel scaffolds with potential applications in medicinal chemistry and materials science. frontiersin.org

One approach involves intramolecular Diels-Alder reactions. If the ethyl group at C4 is appropriately functionalized with a dienophile, an intramolecular [4+2] cycloaddition can occur with the pyrimidine ring acting as the diene component, leading to the formation of a fused system. mdpi.comwikipedia.org

Annulation strategies often involve the condensation of a functionalized pyrimidine with another cyclic or acyclic precursor. For example, pyrimidine derivatives can be used to construct fused systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. researchgate.net The synthesis of these fused systems often relies on the reactivity of substituents on the pyrimidine ring. rsc.org For instance, an amino group on the pyrimidine can react with a carbonyl compound to form a new fused ring.

Palladium-catalyzed cross-coupling reactions are also powerful tools for constructing fused pyrimidine systems. sci-hub.se These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the fusion of various aromatic and heterocyclic rings onto the pyrimidine core.

| Reaction Type | Reactants | Product | Reference |

| Intramolecular Diels-Alder | Functionalized this compound | Fused benzonitriles | mdpi.com |

| Annulation | 5-Acetyl-4-alkylthio-6-methyl-2(1H)-pyrimidinethiones and guanidine | Pyrimido[4,5-d]pyrimidine derivatives | researchgate.net |

| Palladium-catalyzed annulation | 3β-acetoxy-17-halo-16-formyl-androst-5,16-dienes and acetamidine (B91507) hydrochlorides | Steroidal pyrimidines | sci-hub.se |

Regioselective Functionalization for Targeted Structural Modifications

Regioselective functionalization is key to harnessing the full synthetic potential of this compound, allowing for precise modifications at specific positions on the ring or the side chain.

The inherent reactivity differences of the pyrimidine ring positions (C2, C4, C5, C6) can be exploited for regioselective reactions. For example, in pyrimidines with multiple leaving groups, the choice of nucleophile and reaction conditions can often direct substitution to a specific position. researchgate.net

The use of blocking groups is another strategy to achieve regioselectivity. A blocking group can be temporarily installed at a reactive position to direct a subsequent reaction to a different site. nih.gov For instance, a blocking group at C2 could direct functionalization to C6.

Directed metalation is a powerful technique for regioselective C-H functionalization. By using a directing group, often a substituent that can coordinate to a metal, a specific proton can be abstracted by a strong base, and the resulting organometallic intermediate can be trapped with an electrophile. This allows for the introduction of substituents at positions that are not accessible through classical electrophilic or nucleophilic substitution reactions.

In the case of this compound, the nitrogen atoms in the ring or a functional group on the ethyl side chain could potentially act as directing groups to achieve regioselective C-H activation at a specific position on the pyrimidine ring or the ethyl group itself.

Derivatization Strategies for Probe Development and Ligand Design

The versatile reactivity of this compound makes it an attractive scaffold for the development of chemical probes and ligands for biological targets. diva-portal.org Derivatization allows for the fine-tuning of properties such as binding affinity, selectivity, and pharmacokinetic parameters.

For probe development, the ethylpyrimidine core can be functionalized with reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. diva-portal.org These modifications enable the visualization and identification of biological targets. The choice of derivatization strategy depends on the desired properties of the probe and the nature of the biological system being studied.

In ligand design, the ethylpyrimidine scaffold can be systematically modified to explore structure-activity relationships (SAR). journaljpri.com The ethyl group can be varied in size and nature, and substituents can be introduced at different positions on the pyrimidine ring to optimize interactions with a target protein. journaljpri.comresearchgate.net For example, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the ethyl group can engage in hydrophobic interactions within a binding pocket.

Multicomponent reactions offer an efficient way to generate libraries of diverse pyrimidine derivatives for screening as potential ligands. mdpi.comorganic-chemistry.org These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.

Biological Activity and Mechanistic Studies of 4 Ethylpyrimidine Analogues

Structure-Activity Relationship (SAR) Studies of 4-Ethylpyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, SAR studies have revealed key structural features that influence their biological activity.

In a series of 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates, the presence of a 4-substituent on the benzylamino or N-methylbenzylamino aryl ring consistently enhanced binding to dihydrofolate reductase (DHFR) from both Toxoplasma gondii and rat liver compared to the unsubstituted parent compounds. acs.org This suggests that modifications at this position are critical for potent enzyme inhibition.

Another study focused on piperazin-1-yl substituted unfused heterobiaryls as 5-HT7 receptor ligands. mdpi.com It was found that substituting the 6-position of the pyrimidine (B1678525) ring in the model ligand, 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, with an alkyl group, such as an ethyl group, significantly increased the binding affinity. mdpi.com This highlights the importance of the ethyl group at this position for receptor interaction. Furthermore, the 4-(3-furyl) moiety was determined to be essential for high affinity, although replacing the pyrimidine core with a pyridine (B92270) ring did not dramatically reduce binding. mdpi.com

For a series of pyrimidine-4-carboxamides designed as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, SAR analysis showed that an N-methylphenethylamine group was important for inhibitory activity. acs.org Altering the length of the alkyl chain connecting to the phenyl group diminished potency, indicating that an ethylene (B1197577) linker is optimal. acs.org

These studies collectively demonstrate that the biological activity of this compound derivatives can be finely tuned by strategic modifications at various positions of the pyrimidine core and its substituents.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound analogues exert their effects is fundamental to their development as therapeutic agents. Research has focused on their interactions with enzymes, nucleic acids, and receptors.

Enzyme Inhibition Kinetics and Binding Site Characterization

Dihydrofolate Reductase (DHFR): Several this compound derivatives have been identified as potent inhibitors of DHFR, an essential enzyme in the synthesis of nucleic acids. acs.orggoogle.comwipo.int A study of novel 2,4-diamino-5-[4'-(N-methylbenzylamino)-3'-nitrophenyl]-6-ethylpyrimidines revealed potent inhibitory activity against T. gondii DHFR, with IC50 values ranging from 0.0018 to 0.14 μM. acs.org One analogue, 2,4-diamino-5-{4'-[N-[4''-(N'-methylcarbamoyl)benzyl]-N-methylamino]-3'-nitrophenyl}-6-ethylpyrimidine, exhibited a particularly low Ki value of 0.00035 μM for rat liver DHFR. acs.org Additionally, 2,4-diamino-6-ethylpyrimidine derivatives have been developed as inhibitors of both wild-type and mutant DHFR of Plasmodium falciparum, the parasite responsible for malaria. google.comwipo.int

Epidermal Growth Factor Receptor (EGFR): The pyrimidine scaffold is a known pharmacophore for EGFR inhibitors. researchgate.net A series of 2-amine-4-oxyphosaniline pyrimidine derivatives were designed as noncovalent reversible EGFR inhibitors against the L858R/T790M/C797S triple mutant. jst.go.jp Several of these compounds showed significant inhibitory activities, with the most promising compound exhibiting an IC50 value of 9.9 nM against the triple mutant. jst.go.jp Docking studies revealed that the pyrimidine core forms crucial hydrogen bonds with the M793 residue in the ATP-binding pocket of EGFR. jst.go.jp

Cyclooxygenase-2 (COX-2): Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation. mdpi.comrsc.org In one study, two pyrimidine derivatives, L1 and L2, exhibited high selectivity for COX-2 over COX-1, with performance comparable to the known COX-2 inhibitor meloxicam. mdpi.com This suggests that the pyrimidine structure can serve as a scaffold for developing potent and selective COX-2 inhibitors. mdpi.com

Phosphoinositide 3-Kinase (PI3K): The PI3K/mTOR pathway is a critical regulator of cell growth, and its hyperactivation is common in cancer. unimi.it A novel pan-PI3K inhibitor, PQR514, which contains a 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety, has been developed. unimi.it This compound demonstrated high potency, with a Ki for p110α of less than 4.5 nM and an IC50 for phosphorylated PKB/Akt of 17 nM in cellular assays. unimi.it The 4-(difluoromethyl)pyrimidin-2-amine group was found to be an optimized binding module for PI3K. unimi.it Other studies have also identified pyrimidine derivatives as potent PI3K inhibitors. frontiersin.orgsemanticscholar.org

Table 1: Enzyme Inhibitory Activity of this compound Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2,4-Diamino-5-aryl-6-ethylpyrimidines | DHFR (T. gondii, rat liver) | Potent inhibition with IC50 values in the low nanomolar range. | acs.org |

| 2,4-Diamino-6-ethylpyrimidines | DHFR (P. falciparum) | Effective against wild-type and mutant strains. | google.comwipo.int |

| 2-Amine-4-oxyphosaniline pyrimidines | EGFR (L858R/T790M/C797S) | Potent inhibition with IC50 of 9.9 nM for the lead compound. | jst.go.jp |

| Pyrimidine derivatives L1 and L2 | COX-2 | High selectivity over COX-1, comparable to meloxicam. | mdpi.com |

Interference with Nucleic Acid Synthesis and Processing

The inhibitory activity of this compound analogues against enzymes like DHFR directly implies an interference with nucleic acid synthesis. By blocking DHFR, these compounds deplete the cellular pool of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, thereby inhibiting DNA synthesis and cell proliferation.

Furthermore, some pyrimidine derivatives have been designed to directly interact with nucleic acids. For instance, 4-vinyl-substituted pyrimidine nucleoside analogs have been shown to form interstrand cross-links with RNA and duplex DNA. nih.gov This covalent modification of nucleic acids can lead to the arrest of replication and transcription, contributing to their biological effects.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, this compound analogues have been investigated for their ability to bind and modulate various receptors.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): While direct studies on this compound derivatives targeting PPAR-γ are not extensively documented in the provided context, other pyrimidine derivatives have been evaluated for their effects on related pathways. For example, some pyrimidine derivatives have been shown to reduce blood glucose levels in diabetic rat models, an effect often associated with PPAR-γ agonism. mdpi.com

In Vitro Biological Assay Methodologies for Target Validation

A variety of in vitro assays are employed to validate the biological targets of this compound analogues.

For enzyme inhibition studies, standard enzymatic assays are used to determine IC50 and Ki values. For example, the inhibition of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance as dihydrofolate is converted to tetrahydrofolate. acs.org COX-1/COX-2 inhibition is often assessed using assays that measure the oxidation of a chromogenic substrate. mdpi.comnih.gov PI3K kinase activity can be evaluated using assays that measure the phosphorylation of a substrate. semanticscholar.org

Cell-based assays are crucial for confirming the biological activity of these compounds in a cellular context. The MTT assay is commonly used to assess the cytotoxic effects of these compounds on various cancer cell lines. researchgate.net For anti-inflammatory agents, assays measuring the inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in macrophage cell lines are employed. mdpi.com The ability of compounds to reduce reactive oxygen species (ROS) levels can be measured to confirm antioxidant properties. mdpi.comnih.gov

In Vivo Efficacy Studies in Preclinical Models

The therapeutic potential of promising this compound analogues is further evaluated in preclinical animal models.

For instance, selected 2,4-diamino-5-aryl-6-ethylpyrimidine DHFR inhibitors were evaluated for their in vivo antitumor activity against a methotrexate-resistant murine reticulosarcoma. acs.org One compound, 2,4-diamino-5-{4'-[N-[4''-(N'-methylcarbamoyl)benzyl]-N-methylamino]-3'-nitrophenyl}-6-ethylpyrimidine, demonstrated significant antitumor activity with minimal toxicity. acs.org

The PI3K inhibitor PQR514 showed significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than a predecessor compound. unimi.it Treatment with PQR514 led to a significant inhibition of tumor growth compared to vehicle-treated mice. unimi.it

In a study of a 4-amino-pyrimidine derivative, in vivo assays using a sarcoma 180 tumor model in mice showed a tumor inhibition rate of 50.46% for the free compound and 66.47% for a liposomal formulation. scielo.br

Table 2: Preclinical In Vivo Efficacy of this compound Analogues

| Compound/Derivative Class | Preclinical Model | Key Efficacy Findings | Reference |

|---|---|---|---|

| 2,4-Diamino-5-aryl-6-ethylpyrimidine | Methotrexate-resistant murine reticulosarcoma | Significant antitumor activity with minimal toxicity. | acs.org |

| PQR514 (PI3K inhibitor) | OVCAR-3 xenograft model | Significant inhibition of tumor growth. | unimi.it |

Computational Biology Approaches

Computational biology has emerged as a powerful tool in drug discovery and development, offering insights into the mechanisms of action and facilitating the design of more potent and selective therapeutic agents. mdpi.com In the context of this compound and its analogues, computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been instrumental in elucidating their biological activities.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and the key interactions driving the complex formation. mdpi.comvolkamerlab.org This method has been widely applied to study the interactions of pyrimidine derivatives with various biological targets. thieme-connect.comnih.govnih.gov

Studies on pyrimidine analogues have utilized molecular docking to understand their binding modes within the active sites of target proteins. For instance, in the context of anticancer research, docking studies of pyrazolo[3,4-d]pyrimidine derivatives have identified key amino acid residues involved in hydrogen bonding and hydrophobic interactions within the kinase domain. sums.ac.ir Specifically, residues such as GLU339, LYS89, and ASP404 have been shown to be crucial for the binding affinity of these compounds. sums.ac.ir Similarly, molecular docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDK2, CDK4, and CDK6) has provided insights into the specific interactions that contribute to their inhibitory activity. nih.gov

A hypothetical molecular docking study of this compound into a generic kinase active site might reveal the following interactions: